Tris(trimethylsilyl)ethene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18938-24-4 |
|---|---|
Molecular Formula |
C11H28Si3 |
Molecular Weight |
244.59 g/mol |
IUPAC Name |
1,2-bis(trimethylsilyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C11H28Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChI Key |
CUFNUQSBSOKXJH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
Other CAS No. |
18938-24-4 |
Synonyms |
[2,2-Bis(trimethylsilyl)vinyl](trimethyl)silane |
Origin of Product |
United States |
Historical Context of Organosilicon Chemistry
The field of organosilicon chemistry, which studies compounds with carbon-silicon bonds, has a history spanning over 150 years. phenylsilicone.comsbfchem.com Its origins can be traced back to 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane (B1293383) (Si(C₂H₅)₄), by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.org This marked the beginning of explorations into the synthesis and properties of molecules containing a Si-C bond. phenylsilicone.comsbfchem.com
A pivotal era of growth occurred between 1898 and 1944, largely driven by the extensive and systematic work of English chemist Frederic S. Kipping. phenylsilicone.com Kipping synthesized a vast number of organosilicon compounds using Grignard reagents and was the first to prepare silicone oligomers and polymers. wikipedia.org He also coined the term "silicone" in 1904. wikipedia.org
The industrial and practical applications of organosilicon compounds began to be recognized in the late 1930s and early 1940s. phenylsilicone.com Researchers like J. F. Hyde at Corning Glass Company and Eugene G. Rochow at General Electric developed silicone polymers, resins, and oils. phenylsilicone.comsbfchem.com Rochow's invention of the "direct process" for synthesizing methyl chlorosilanes in 1941 was a major breakthrough, enabling the large-scale, economical production of silicones and paving the way for their widespread use in numerous industries, from aerospace to electronics and construction. phenylsilicone.comwikipedia.org
Unique Electronic and Steric Properties of Silyl Groups in Olefinic Systems
The substitution of hydrogen or alkyl groups with silyl (B83357) groups on an alkene introduces distinctive properties stemming from the fundamental differences between silicon and carbon. These effects can be broadly categorized as steric and electronic.
Steric Properties: The trimethylsilyl (B98337) group is significantly larger than a hydrogen atom or a methyl group. In a molecule like Tris(trimethylsilyl)ethene, the presence of three such bulky groups creates substantial steric hindrance around the double bond. This crowding can influence the molecule's conformational preferences and dictates the trajectory of approaching reagents, often leading to high selectivity in chemical reactions. This steric shielding can also enhance the thermal stability of the molecule by preventing intermolecular reactions. The tris(trimethylsilyl)silyl group, a related substituent, is also noted for its utility as a bulky group in chemical synthesis. researchgate.net
Electronic Properties: The electronic influence of a silyl group is multifaceted and distinct from that of an alkyl group.
Inductive Effect: Silicon is more electropositive than carbon, causing the Si-C bond to be polarized with a partial positive charge on the silicon and a partial negative charge on the carbon.
Hyperconjugation (σ-π Conjugation): The σ-electrons in the carbon-silicon bond can interact with the adjacent π-system of the double bond. This interaction, known as hyperconjugation, involves the donation of electron density from the C-Si bonding orbital into the π* antibonding orbital of the alkene. This donation of electron density can stabilize the alkene.
β-Silicon Effect: A defining electronic feature of organosilanes is the ability of a silicon atom to stabilize a positive charge at the β-position (the second atom away). chemtube3d.com In reactions involving vinylsilanes, this effect is crucial. Attack by an electrophile on the double bond can lead to the formation of a carbocation intermediate β to the silicon atom, which is significantly stabilized by the adjacent silyl group. chemtube3d.com This stabilization facilitates certain reactions and controls the regioselectivity of electrophilic additions.
These combined steric and electronic effects make silylated alkenes unique substrates in organic synthesis, enabling transformations that are difficult to achieve with simple alkyl-substituted olefins. acs.orgresearchgate.net
Overview of Research Trajectories for Alkyl Substituted Ethenes
Direct Synthetic Routes to this compound
The direct synthesis of this compound, while not extensively documented, can be achieved through specific olefination reactions. One notable method involves the Peterson olefination, which utilizes a lithium carbenoid to react with a suitable carbonyl compound. For instance, the reaction of tris(trimethylsilyl)methyllithium with aldehydes can produce silylated ethenes. researchgate.netresearchgate.net Another potential route involves the silylation of vinylmetal compounds, where a vinyl halide is first converted to a vinyllithium (B1195746) or vinyl Grignard reagent, which is then quenched with a chlorosilane. thieme-connect.de
| Reactant 1 | Reactant 2 | Product | Notes |
| Tris(trimethylsilyl)methyllithium | Benzaldehyde | 1,1-Bis(trimethylsilyl)-2-phenylethylene | A Peterson olefination reaction. researchgate.net |
| 1-Chlorocyclohex-1-ene | Chlorotrimethylsilane (B32843) / Sodium | (Cyclohex-1-enyl)trimethylsilane | A Wurtz-type coupling reaction. thieme-connect.de |
Synthetic Approaches for Phenyl[tris(trimethylsilyl)]ethylene and Related Derivatives
The synthesis of aryl-substituted polysilylated ethenes, such as Phenyl[tris(trimethylsilyl)]ethylene, often involves multi-step strategies that allow for the controlled installation of both the aryl and silyl groups.
Dianion Formation and Subsequent Transformations
A significant strategy in the chemistry of silylated ethenes is the formation of dianionic species. Phenyl[tris(trimethylsilyl)]ethylene can undergo a two-electron reduction with lithium metal in tetrahydrofuran (B95107) (THF) to form a dianion, which has been isolated and characterized as a bis(lithium dimethoxyethane) complex. oup.comoup.com
This dianion represents a powerful intermediate. Its structure is notable for having one lithium atom interacting with the central carbon-carbon bond while the other is positioned over the phenyl ring, resulting in a highly twisted, orthogonal geometry with a C-C bond twist angle of 92°. oup.comoup.com The formation of this dianion is confirmed by its subsequent reactions; quenching with water (H₂O) or deuterium (B1214612) oxide (D₂O) quantitatively yields phenyl[tris(trimethylsilyl)]ethane and its deuterated analog, respectively. oup.com This reactivity highlights the synthetic potential of such dianions for further functionalization.
Carbon-Carbon Bond Formation Strategies in Silylated Systems
The construction of the carbon skeleton for these molecules often relies on coupling reactions. The Heck reaction, for instance, provides a method for creating aryl-substituted bis(silyl)ethenes. thieme-connect.com Similarly, silyl-Heck type reactions have been developed for the carbosilylation of internal alkynes, enabling the synthesis of tetrasubstituted vinylsilanes. nih.gov
Another approach involves the reaction of organolithium reagents with epoxides. Tris(trimethylsilyl)methyl lithium has been shown to react with ethylene (B1197577) oxide to form a new carbon-carbon bond, demonstrating a pathway to functionalized silylated alkanes which could serve as precursors to ethenes. researchgate.net
Exploration of Precursor Compounds in Silylethene Synthesis
The synthesis of complex silylated ethenes relies on a toolkit of highly reactive precursor compounds. A cornerstone reagent is tris(trimethylsilyl)methyllithium ((Me₃Si)₃CLi), often referred to as TsiLi. researchgate.netresearchgate.net This bulky organolithium compound is typically prepared by the metallation of tris(trimethylsilyl)methane (B92476) with methyllithium (B1224462) and is remarkably stable in THF. researchgate.netresearchgate.net It serves as a key building block in Peterson olefination reactions to generate vinylsilanes. researchgate.net
Other important precursors include:
1,1-Bis(trimethylsilyl)ethene : This compound can be used to generate 1,4-dilithio-1,1,4,4-tetrakis(trimethylsilyl)butane, a precursor for synthesizing cyclic disilenes. mdpi.com
Vinyl Halides : Simple and substituted vinyl halides are common starting materials that can be converted into vinyl organometallics (vinyllithium or vinyl Grignard reagents) before silylation. thieme-connect.deniscair.res.in
Silylacetylenes : These are frequently used in carbometallation reactions to produce highly substituted vinylsilanes. nih.gov
Tris(trimethylsilyl)silane (B43935) : While primarily known as a radical-based reducing agent, its synthesis from tetrachlorosilane (B154696) and chlorotrimethylsilane highlights the fundamental building blocks used in organosilicon chemistry. orgsyn.org
Stereochemical Control in the Synthesis of Silylated Alkenes
Achieving stereoselectivity (the control of E/Z isomerism) is a critical aspect of modern synthetic chemistry, and the synthesis of silylated alkenes is no exception. Several strategies have been developed to control the geometry of the double bond.
The hydrosilylation of alkynes is a prominent atom-economical method, but it often faces challenges with both regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer). researchgate.net To address this, various catalytic systems have been developed. For example, manganese-photocatalyzed hydrosilylation of alkynes shows high regioselectivity for the anti-Markovnikov product and stereoselectivity for the Z-vinylsilane. organic-chemistry.org In contrast, some nickel-catalyzed reactions can provide E-vinylsilanes exclusively.
For more complex systems, such as tetrasubstituted vinylsilanes, stereocontrol is even more challenging. A silyl-Heck strategy for the carbosilylation of internal alkynes allows for the selective formation of either the syn- or anti- addition product depending on the choice of ligand on the palladium catalyst. nih.gov This demonstrates that careful selection of the catalytic system is paramount for directing the stereochemical outcome of the reaction.
Anionic Chemistry of this compound Scaffolds
The generation of anionic species from silylated ethenes provides powerful synthetic intermediates. The presence of multiple silyl groups can stabilize negative charges on adjacent carbon atoms, influencing the generation and subsequent reactivity of these anions.
Generation and Characterization of Silylethylene Dianions
While the generation and characterization of the specific dianion of this compound are not extensively detailed in the literature, the chemistry of related silylated vinyl anions provides significant insight. For instance, the vinylbis(trimethylsilyl)silyl anion has been successfully generated from vinyl tris(trimethylsilyl)silane. This transformation is achieved via the nucleophilic displacement of a trimethylsilyl (B98337) group using reagents like methyllithium to produce the lithium salt, or potassium tert-butoxide to yield the potassium salt. chinesechemsoc.org
The resulting anion is stabilized by the delocalization of electrons across the vinyl system and the influence of the remaining silyl groups. chinesechemsoc.org Characterization of these species relies heavily on multinuclear NMR spectroscopy (¹H, ¹³C, and ²⁹Si), which provides evidence for the delocalized electronic structure. chinesechemsoc.org The formation of dianionic species from substrates like 1,3-dicarbonyl compounds is known to proceed via the action of strong bases such as LDA or a combination of sodium hydride and n-butyllithium, suggesting that harsh conditions would be necessary to generate a dianion from a silylethene scaffold. researchgate.net
Mechanistic Pathways of Protonation and Derivatization from Dianions
The reactivity of silylated vinyl anions is exemplified by their reactions with various electrophiles. Although data on the dianion of this compound is scarce, the reactivity of the analogous vinylbis(trimethylsilyl)silyl monoanion with a range of electrophiles has been studied, offering a model for potential derivatization pathways.
The anion reacts with electrophiles to form new C-X or Si-X bonds. For example, quenching with acetic acid results in protonation. chinesechemsoc.org Reactions with organosilyl halides, such as triphenylsilyl chloride (Ph₃SiCl) and phenyldimethylsilyl chloride (Ph₂MeSiCl), lead to the formation of more complex polysilanes. chinesechemsoc.org Furthermore, reaction with carbon-based electrophiles like benzyl (B1604629) chloride (PhCH₂Cl) and 1,2-dibromoethane (B42909) (BrCH₂CH₂Br) demonstrates the carbon-nucleophilicity of the anion. chinesechemsoc.org These reactions underscore the synthetic utility of such intermediates, allowing for the construction of highly functionalized organosilicon compounds. The general mechanism involves the nucleophilic attack of the anionic center on the electrophile.
| Electrophile | Reagent | Product Type | Reference |
| Proton | Acetic Acid | Protonated Silylated Ethene | chinesechemsoc.org |
| Silyl Group | Ph₃SiCl | Tetrasubstituted Silane | chinesechemsoc.org |
| Silyl Group | Ph₂MeSiCl | Tetrasubstituted Silane | chinesechemsoc.org |
| Benzyl Group | PhCH₂Cl | Benzylated Silylated Ethene | chinesechemsoc.org |
| Bromoethyl Group | BrCH₂CH₂Br | Bromoethylated Silylated Ethene | chinesechemsoc.org |
Radical Transformations Involving the Silylethene Moiety
The presence of silicon atoms significantly influences the course of radical reactions involving the ethene moiety. Silyl groups can stabilize adjacent radical centers and alter the regioselectivity of radical additions.
Investigation of Silyl Radical Additions to Silylated Ethenes
The addition of silyl radicals to carbon-carbon double bonds is a fundamental step in many synthetic transformations, including hydrosilylation. nih.govresearchgate.net The reactivity of the tris(trimethylsilyl)silyl radical, derived from tris(trimethylsilyl)silane (TTMSS), toward double bonds is notably high. researchgate.net While specific studies on the addition of silyl radicals to this compound are limited, the behavior of simpler vinylsilanes provides a strong predictive framework.
Research has shown that radical additions to vinylsilanes are highly regioselective. rsc.org The attacking radical adds to the unsubstituted β-carbon of the vinyl group, leading to the formation of a radical intermediate on the α-carbon, which is stabilized by the α-silyl group. rsc.org This stabilization, often referred to as the α-silyl effect, is a key factor governing the reactivity. For instance, the photo-induced reaction of vinylic silanes with Se-phenyl (selenothioperoxy)benzoate yields the corresponding adducts with high regioselectivity. rsc.org Similarly, radical cascade reactions involving xanthate addition to vinylsilanes proceed with exclusive regioselectivity due to the electronic and steric influence of the silyl group. acs.org Given the presence of three silyl groups in this compound, it is expected to be a highly reactive substrate for silyl radical addition, with the incoming radical likely attacking the less hindered carbon of the double bond.
Hydrogen Atom Transfer Processes in Silylethene Systems
Hydrogen Atom Transfer (HAT) is a crucial elementary step in many radical-mediated reactions. nih.govnih.govspringernature.com In silylethene systems, HAT can be involved in both the generation of radicals and in the quenching of radical intermediates. While much of the literature focuses on hydrosilanes as HAT donors, the principles can be extended to silylethene substrates. organic-chemistry.orgresearchgate.net
Cobalt-mediated HAT has been shown to be effective for the functionalization of a broad range of alkenes, including vinylsilanes. organic-chemistry.org In these processes, a cobalt-hydride intermediate transfers a hydrogen atom to the alkene, generating a carbon-centered radical. organic-chemistry.org This radical can then be trapped in situ to form new bonds. The application of this methodology to vinylsilanes provides a route to ketones and esters, offering an alternative to traditional oxidation methods. organic-chemistry.org Another approach involves Lewis base-catalyzed, complexation-induced HAT from hydrosilanes to vinylarenes, a process that can be tailored for either hydrosilylation or polymerization. nih.govnih.gov These studies highlight that the electronic properties of the vinyl substrate are critical, and the heavily silylated nature of this compound would undoubtedly play a significant role in modulating its reactivity in HAT processes.
Electrophilic and Nucleophilic Pathways at the Silylethene Core
The electronic characteristics of this compound, with an electron-rich double bond and electrophilic silicon centers, allow for reactions with both electrophiles and nucleophiles.
An electrophilic addition reaction typically involves the breaking of a π bond in a double or triple bond to form two new σ bonds. nih.gov For this compound, the double bond is a potential site for electrophilic attack. Mechanistic studies on the acidolysis of the related 2-[tris(trimethylsilyl)silyl]ethyl acetate (B1210297) provide a plausible model for this reactivity. acs.orgibm.com The protonation of the substrate is postulated to lead to the formation of a bridged siliconium cation intermediate. acs.orgibm.com This highly reactive intermediate can then be attacked by nucleophiles at the silicon atom. acs.org A similar pathway can be envisioned for this compound, where an electrophile (E⁺) attacks the double bond, potentially forming a β-silyl carbocation intermediate stabilized by hyperconjugation, which would then be rapidly trapped by a nucleophile.
Nucleophilic addition reactions occur when an electron-rich nucleophile attacks an electron-deficient double or triple bond. nih.gov In the context of this compound, direct nucleophilic attack on the double bond is less likely unless the nucleophile is exceptionally reactive. However, the silicon atoms themselves are electrophilic centers and can be targets for nucleophiles. For example, the reaction of tris(trimethylsilyl)methyl-lithium, a potent nucleophile, with various carbon electrophiles proceeds to form new carbon-carbon bonds, but its high propensity to act as a base can be a limiting factor. researchgate.net Nucleophilic attack on one of the trimethylsilyl groups of this compound could lead to cleavage and the formation of a silylated vinyl anion, as seen in the generation of related anions. chinesechemsoc.org
Comparative Reactivity Studies with Other Highly Silylated Carbon Species
The reactivity of this compound is profoundly influenced by the number and steric bulk of the trimethylsilyl (TMS) groups attached to the ethene core. These voluminous substituents create significant steric hindrance, which shields the C=C double bond from attacking reagents. wikipedia.org Concurrently, the electronic effects of the silyl groups, which can stabilize adjacent carbocations or influence the electron density of the π-system, also play a crucial role. To understand these competing influences, it is instructive to compare the reactivity of this compound with other highly silylated carbon species, such as those with more or fewer silyl groups, and its saturated analogues.
Comparison with Less Silylated Ethenes
The reactivity of silylated ethenes is a balance between the electronic effects of the silyl groups and, more significantly, the steric hindrance they impose.
Vinyltrimethylsilane (B1294299): With only one TMS group, vinyltrimethylsilane is a versatile reagent in organic synthesis, often serving as an equivalent for ethylene. researchgate.netacs.org It readily participates in reactions such as additions with arylsulfenyl chlorides and can be used in the synthesis of various vinyl derivatives. researchgate.net Its single silyl group offers some steric influence but does not prevent access to the double bond, making it significantly more reactive than this compound.
1,2-Bis(trimethylsilyl)ethene: The presence of two TMS groups increases steric crowding compared to vinyltrimethylsilane. However, it can still be formed through reactions like the self-metathesis and dimerization of trimethyl(vinyl)silane. mdpi.com Its reactivity is diminished relative to the monosubstituted variant, but it remains more accessible for reactions at the double bond than the trisubstituted analogue due to the comparatively lower steric shielding.
The general trend shows that as the number of silyl groups increases from one to three, the steric hindrance escalates dramatically, leading to a significant decrease in the reactivity of the C=C double bond towards intermolecular reactions.
Comparison with Tetrakis(trimethylsilyl)ethene
The addition of a fourth TMS group to the ethene core to form tetrakis(trimethylsilyl)ethene represents the apex of steric congestion in this series. The immense steric strain forces the molecule to adopt a non-planar, twisted geometry to accommodate the four bulky silyl groups. This twisting reduces the effective overlap of the p-orbitals, weakening the π-bond. Despite the weaker π-bond, the extreme steric shielding by the four TMS groups makes reactions at the carbon-carbon double bond exceptionally difficult. The reactivity of tetrakis(trimethylsilyl)ethene is therefore severely limited compared to this compound. The primary reaction pathway for this molecule often involves the formation of its dilithioethane derivative, 1,2-dilithio[tetrakis(trimethylsilyl)]ethane, which highlights the difficulty of direct addition across the double bond. acs.org
Comparison with Saturated Analogue: Tris(trimethylsilyl)methane
Comparing this compound with its saturated counterpart, tris(trimethylsilyl)methane, effectively isolates the role of the C=C double bond. The reactivity of tris(trimethylsilyl)methane centers on its C-H bond. Although sterically hindered, this C-H bond can be cleaved to form the tris(trimethylsilyl)methyl radical, which is a key intermediate in various chemical reactions. In contrast, this compound's reactivity is dominated by its π-bond. The presence of the double bond provides a site for addition reactions that are not possible for the saturated methane (B114726) derivative. However, the high degree of silylation in both molecules renders them less reactive than their less-substituted counterparts due to overwhelming steric effects. wikipedia.org
Interactive Data Table: Comparative Reactivity of Silylated Species
| Compound Name | Number of TMS Groups | Key Reactive Site | Relative Reactivity (vs. This compound) | Dominant Factor Influencing Reactivity |
| Vinyltrimethylsilane | 1 | C=C double bond | Much Higher | Low steric hindrance allows facile access to the π-bond. researchgate.net |
| 1,2-Bis(trimethylsilyl)ethene | 2 | C=C double bond | Higher | Moderate steric hindrance; π-bond is still accessible. mdpi.com |
| This compound | 3 | C=C double bond | Reference | High steric hindrance significantly shields the π-bond. |
| Tetrakis(trimethylsilyl)ethene | 4 | C-C σ-bond (via reduction) | Much Lower | Extreme steric hindrance prevents most reactions at the C=C core. acs.org |
| Tris(trimethylsilyl)methane | 3 | C-H bond | Not directly comparable (different reactive site) | High steric hindrance protects the central carbon. |
Advanced Structural Characterization of Tris Trimethylsilyl Ethene and Its Coordination Compounds
X-ray Crystallographic Analysis of Tris(trimethylsilyl)ethene Derivatives
X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. nih.gov For this compound and its coordination compounds, this technique has been instrumental in precisely mapping the spatial arrangement of atoms and understanding the structural consequences of incorporating the sterically demanding tris(trimethylsilyl) group.
The geometry of the carbon-carbon double bond in ethene derivatives is significantly influenced by the nature of the substituents. In complexed silylethylenes, the C-C bond lengths and angles can deviate from the ideal sp² geometry due to both electronic effects of the metal center and steric repulsions between the bulky silyl (B83357) groups.
Studies on related silylated ethene dianion dilithium (B8592608) complexes have revealed interesting structural features. For instance, in [1-phenyl-1,2,2-tris(trimethylsilyl)ethylene]{bis[(dimethoxyethane)lithium(I)]}, the central C-C bond is notably twisted. oup.com This twisting is a direct consequence of the steric congestion imposed by the multiple trimethylsilyl (B98337) groups and the phenyl substituent. oup.com The C-C bond lengths in such strained systems can also be elongated compared to typical double bonds. While standard C-C single bond lengths are around 1.53 Å and C=C double bonds are typically 1.34 Å, the bond lengths in highly substituted and sterically hindered molecules can vary significantly. oit.edumdpi.comuregina.ca For example, C-C bond lengths in some sterically crowded alkanes can be stretched to over 1.6 Å. mdpi.com In complexed silylethylenes, the interaction with a metal center further modulates these bond parameters.
Table 1: Representative C-C Bond Geometries in Silylated Ethene Derivatives
| Compound/Fragment | C-C Bond Length (Å) | Torsion/Twist Angle (°) | Reference |
| Ethene | 1.339 | 0 | libretexts.org |
| [1-phenyl-1,2,2-tris(trimethylsilyl)ethylene] dianion dilithium | ~1.47 (central C-C) | ~90 | oup.com |
| Tetrachloroethene | 1.35 | 0 | libretexts.org |
The coordination of this compound to a metal center is heavily influenced by the steric bulk of the three trimethylsilyl groups. These voluminous groups dictate the accessibility of the metal center and can enforce unusual coordination numbers and geometries. In complexes involving the related tris(trimethylsilyl)silyl ligand, the large steric profile of the ligand plays a crucial role in stabilizing reactive metal centers and influencing the coordination sphere. researchgate.netresearchgate.net
For instance, in tris(trimethylsilyl)silyl derivatives of zirconium and hafnium, the bulky ligand occupies a significant portion of the coordination sphere, preventing the coordination of additional ligands. acs.org Similarly, in lanthanide complexes with tris(trimethylsilyl)silyl ligands, the metal center is shielded by the bulky substituent. acs.org The coordination in these systems often involves agostic interactions, where a C-H bond from a methyl group of the trimethylsilyl substituent interacts with the electron-deficient metal center. nih.gov This is a direct consequence of the steric crowding around the metal.
The coordination of the ethene moiety itself can be described as a η²-interaction, where the π-electrons of the double bond donate to the metal center. However, the significant substitution on the ethene can lead to a distortion from a purely side-on coordination to a more asymmetric arrangement.
The trimethylsilyl group is known for its substantial steric bulk, which can be exploited to stabilize reactive species and influence reaction pathways. wikipedia.orgacs.orgrsc.org In this compound, the cumulative steric effect of three such groups is profound, leading to significant molecular distortions.
X-ray crystallographic studies on compounds containing the tris(trimethylsilyl)methyl group reveal a number of these distortions. researchgate.net The Si-C-Si bond angles are often distorted from the ideal tetrahedral angle to accommodate the bulky trimethylsilyl groups. Furthermore, the C-C-Si angles within the ethene framework will be similarly affected. This steric strain can lead to a twisting of the ethene backbone, as observed in related polysubstituted ethylenes. oup.com The steric hindrance also limits intermolecular interactions, which can affect the packing of the molecules in the crystal lattice. researchgate.net
High-Resolution Spectroscopic Investigations of this compound and Related Structures
Spectroscopic techniques provide valuable information that complements the structural data obtained from X-ray crystallography. NMR and vibrational spectroscopy are particularly powerful for characterizing the structure and bonding in molecules like this compound.
¹H, ¹³C, and ²⁹Si NMR spectroscopy are indispensable tools for the structural elucidation of organosilicon compounds. organicchemistrydata.org In the case of this compound, the NMR spectra provide a wealth of information.
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons of the trimethylsilyl groups and the vinyl proton. Due to the presence of three distinct trimethylsilyl groups, multiple signals for the methyl protons may be observed, especially at low temperatures, if their rotation is hindered. The chemical shift of the vinyl proton would be influenced by the silyl substituents.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the two ethylenic carbons. The chemical shifts of the ethylenic carbons are particularly diagnostic of the electronic environment of the double bond. In a related compound, N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide, the Si(CH₃)₃ carbon signal appears at 2.7 ppm. mdpi.com
²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful technique for directly probing the silicon environment. The spectrum of this compound would be expected to show signals for the silicon atoms of the trimethylsilyl groups. The chemical shifts would be indicative of the electronic and steric environment around each silicon atom.
In coordination complexes of this compound, NMR spectroscopy can be used to study the dynamics of the ligand in solution, such as the rotation around the metal-olefin bond. Variable-temperature NMR studies can provide information on the energy barriers for such processes. organicchemistrydata.org
Table 2: Representative NMR Chemical Shifts (δ, ppm) for Trimethylsilyl Groups
| Nucleus | Compound Type | Chemical Shift Range (ppm) | Reference |
| ¹H | Compounds with trimethylsilyl groups | Close to 0 (TMS standard) | wikipedia.org |
| ¹³C | N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide | 2.7 (for Si(CH₃)₃) | mdpi.com |
| ²⁹Si | Silylated compounds | Broad range depending on environment | oup.com |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. mt.com For silylated ethenes, these techniques are particularly useful for identifying the C=C stretching vibration and various Si-C and C-H vibrations.
C=C Stretching Vibration: The C=C stretching frequency in alkenes typically appears in the region of 1680-1620 cm⁻¹. However, substitution can significantly affect this frequency. In symmetrically substituted ethenes, the C=C stretch may be weak or absent in the IR spectrum but strong in the Raman spectrum. libretexts.org Given the asymmetry of this compound, a C=C stretching band would be expected in both its IR and Raman spectra.
Si-C and C-H Vibrations: The spectra would also be rich in bands corresponding to the various stretching and bending vibrations of the Si-C and C-H bonds within the trimethylsilyl groups. Characteristic Si-C stretching frequencies are typically found in the 800-600 cm⁻¹ region.
In coordination complexes, the frequency of the C=C stretching vibration can provide insight into the strength of the metal-olefin bond. A significant decrease in the C=C stretching frequency upon coordination indicates strong back-donation from the metal to the π* orbital of the ethene, weakening the C=C bond.
Table 3: Characteristic Vibrational Frequencies for Ethene Derivatives
| Vibrational Mode | Compound | Frequency (cm⁻¹) | Spectroscopy | Reference |
| C=C Stretch | Tetrachloroethene | 1570 | Raman (strong), IR (absent) | libretexts.org |
| C=C Stretch | Cyclohexene | 1658 | Raman (strong), IR (weak) | libretexts.org |
Spectroscopic Techniques for Analyzing Metal-Silylethene Interactions
The elucidation of the structural and electronic properties of this compound and its coordination compounds relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are paramount in providing detailed insights into the nature of the metal-silylethene interactions, including bonding modes and the electronic environment of the constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of this compound complexes in solution. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ²⁹Si nuclei are particularly sensitive to the coordination of the ethene moiety to a metal center.
¹H NMR Spectroscopy: The proton NMR spectrum of uncoordinated this compound is expected to show a signal for the vinylic proton and distinct signals for the protons of the three trimethylsilyl (TMS) groups. Upon coordination to a metal, the chemical shift of the vinylic proton is significantly affected. This shift provides information about the extent of π-backbonding from the metal to the ethene ligand. In some cases, coupling between the vinylic proton and magnetic metal nuclei can be observed, providing direct evidence of coordination.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon backbone of the ethene ligand. The chemical shifts of the olefinic carbons are particularly diagnostic of the coordination mode. A significant upfield or downfield shift of these carbons upon complexation indicates a change in the electron density at the double bond, which is a direct consequence of the metal-ligand interaction. For instance, in various metal-alkene complexes, the olefinic carbon signals are shielded compared to the free alkene, reflecting the donation of electron density from the metal to the π* orbitals of the alkene. A compound with a similar bulky silyl group, tris(trimethylsilyl)methane (B92476), is utilized as an internal thermometer for ¹³C variable temperature NMR studies due to the linear temperature dependence of the chemical shift difference between the CH and CH₃ carbons. organicchemistrydata.org
²⁹Si NMR Spectroscopy: ²⁹Si NMR is a crucial technique for directly probing the silicon environment. The chemical shifts of the silicon atoms in the trimethylsilyl groups are sensitive to changes in the electronic structure of the ethene ligand upon coordination. Coordination to a metal can lead to noticeable shifts in the ²⁹Si NMR signals compared to the free ligand. The magnitude and direction of these shifts can provide insights into the nature and strength of the metal-silylethene bond. For a range of [tris(trimethylsilyl)methyl]-substituted silanes, the ²⁹Si chemical shifts of the trimethylsilyl groups are found to absorb in a narrow range, making them a characteristic parameter for such compounds.
The following table summarizes the expected NMR spectroscopic data for this compound, based on general knowledge of similar organosilicon compounds.
| Nucleus | Expected Chemical Shift (ppm) | Remarks |
| ¹H | ~6.0-7.0 (vinylic H), ~0.1-0.3 (SiMe₃) | The vinylic proton chemical shift is highly sensitive to the electronic environment and will shift upon coordination to a metal. |
| ¹³C | ~140-160 (olefinic C), ~1-3 (SiMe₃) | Olefinic carbon shifts are indicative of the degree of metal-alkene π-backbonding. |
| ²⁹Si | ~ -5 to +5 (SiMe₃) | The silicon chemical shift provides direct information on the electronic environment of the silyl groups. |
Note: The exact chemical shifts will depend on the solvent and the specific metal center and its ligand sphere in coordination compounds.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jkps.or.kr These methods are instrumental in identifying characteristic bond stretches and bends, which are altered upon coordination of this compound to a metal.
C=C Stretching Vibration: The most significant vibrational mode for characterizing metal-silylethene interactions is the C=C stretching frequency (ν(C=C)). In the free this compound, this vibration is expected to appear in the typical range for substituted alkenes (around 1600 cm⁻¹). Upon coordination to a metal, the ν(C=C) frequency generally decreases. This red-shift is a direct consequence of the weakening of the C=C bond due to π-backbonding from the metal d-orbitals into the π* antibonding orbital of the ethene ligand. The magnitude of this shift is often correlated with the strength of the metal-alkene bond. For instance, in platinum-olefin complexes, a significant lowering of the ν(C=C) is observed, indicating substantial back-donation.
The following table presents typical vibrational frequencies for key functional groups in this compound and its expected shifts upon coordination.
| Vibrational Mode | Typical Frequency (cm⁻¹) (Free Ligand) | Expected Change upon Coordination |
| ν(C=C) | ~1600 | Decrease (Red-shift) |
| δ(=CH) | ~900-1000 | Shift in position and change in intensity |
| ν(Si-C) | ~600-800 | Minor shifts and/or splitting |
| ρ(CH₃) of SiMe₃ | ~840 | Minor shifts and/or splitting |
Note: The actual frequencies and the extent of their shifts are dependent on the specific metal, its oxidation state, and the other ligands in the coordination sphere.
Detailed research findings from studies on related silyl-containing compounds provide a framework for interpreting the spectroscopic data of this compound complexes. For example, the analysis of platinum complexes with silyl-alkene ligands has utilized ¹⁹⁵Pt NMR spectroscopy in conjunction with ¹H and ¹³C NMR to elucidate the structure and dynamics of these compounds in solution. illinois.edu Similarly, IR studies on metal carbonyl complexes offer a well-established model for understanding the principles of π-backbonding, which are directly applicable to metal-ethene interactions.
Theoretical and Computational Investigations of Tris Trimethylsilyl Ethene Systems
Quantum Mechanical Studies on Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic environment and bonding characteristics of molecules like tris(trimethylsilyl)ethene. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's geometry, orbital energies, and electronic distribution. researchgate.netnih.gov
In ethene (C₂H₄), the carbon-carbon double bond consists of one sigma (σ) bond and one pi (π) bond, resulting from the overlap of sp² hybridized orbitals and unhybridized p orbitals, respectively. youtube.comyoutube.com The introduction of three electron-donating trimethylsilyl (B98337) ((CH₃)₃Si) groups onto one of the vinyl carbons significantly alters this simple picture. These bulky groups influence the planarity of the double bond and modify the electron density through both inductive and hyperconjugative effects.
DFT calculations on related sterically crowded organosilicon molecules, such as those containing tris(trimethylsilyl)methyl or bis(trimethylsilyl)amido ligands, have demonstrated the importance of including polarization functions (e.g., d orbitals on Si) to accurately reproduce experimental geometries and describe bonding. researchgate.netnih.gov These studies often reveal agostic interactions, where a C-H or Si-C bond interacts with an electropositive metal center, a phenomenon that highlights the complex electronic nature of these ligands. researchgate.netnih.gov For this compound, theoretical studies focus on the extent of π-bonding, the polarization of the C=C bond, and the impact of the silyl (B83357) groups on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
A key experimentally determined electronic property that can be compared with theoretical calculations is the ionization energy. The ionization energy provides a measure of the energy required to remove an electron from the molecule, which typically corresponds to the energy of the HOMO.
| Property | Value | Method |
| Ionization Energy | 8.85 ± 0.04 eV | Electron Ionization |
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like transition states. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction path between reactants and products. ucsb.edugithub.ioyoutube.com
For systems involving this compound, computational studies can elucidate mechanisms for various reactions, such as electrophilic additions to the double bond, or reactions involving the silyl groups themselves. The general workflow for these predictions involves:
Geometry Optimization: Calculating the minimum energy structures of reactants, products, and any intermediates.
Transition State Search: Locating the transition state structure connecting reactants and products. This often starts with a good initial guess and employs algorithms that "walk uphill" along a reaction coordinate. github.io
Frequency Calculation: Performing a vibrational analysis to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu
Modern approaches, including machine learning and artificial intelligence, are also being developed to accelerate the prediction of complex reaction networks, which is particularly useful for catalysis. rsc.org In the context of organosilicon chemistry, computational methods have been used to study hydrosilylation, polymerization, and the behavior of radical intermediates, providing insights into chemo-, regio-, and stereoselectivity.
Theoretical Insights into Conformational Preferences and Steric Effects
The sheer size of the three trimethylsilyl groups in this compound imposes significant steric constraints that dictate its conformational preferences and reactivity. The molecule cannot easily adopt a perfectly planar sp² geometry around the substituted carbon due to severe steric clashes between the bulky silyl groups.
Theoretical calculations are crucial for exploring the molecule's conformational landscape. By calculating the relative energies of different rotational isomers (conformers), chemists can identify the most stable three-dimensional arrangement of the atoms. These calculations quantify the steric strain and reveal how the molecule distorts its bond angles and dihedral angles to find a minimum energy structure.
A study on the closely related molecule tris(trimethylsilyl)amine (B75434), N(Si(CH₃)₃)₃, using gas-phase electron diffraction provides an excellent analogue for the steric crowding in this compound. In the amine, the central N-Si₃ unit is planar, but the trimethylsilyl groups are twisted out of a symmetric C₃ₕ arrangement to relieve steric strain. This results in a propeller-like conformation with C₃ symmetry. The study quantified the key structural parameters resulting from these steric interactions.
| Parameter | Value |
| Si-N Bond Length | 175.5(3) pm |
| Si-C Bond Length | 187.9(3) pm |
| NSiC Angle 1 | 111.5(7)° |
| NSiC Angle 2 | 112.6(4)° |
| CSiC Angle 1 | 108.0(8)° |
| CSiC Angle 2 | 105.0° |
| Symmetry (Heavy Atoms) | Approx. C₃ₕ, distorted to C₃ |
| Twist Angle from C₃ₕ | 5.2(24)° |
Data from a gas-phase electron diffraction study of the analogous molecule tris(trimethylsilyl)amine.
For this compound, similar distortions are expected. The C=C-Si bond angles will likely deviate from the ideal 120°, and the trimethylsilyl groups will adopt a staggered, propeller-like arrangement to minimize non-bonded interactions. Computational studies can precisely model these distortions and calculate the energy barriers for rotation around the C-Si bonds, providing a detailed picture of the molecule's conformational dynamics. Such steric parameters have been computationally correlated with catalytic selectivity in other systems, highlighting the predictive power of these theoretical insights. nih.govsigmaaldrich.com
Molecular Dynamics Simulations for Dynamic Behavior of Silylethene Complexes
While quantum mechanics is ideal for studying the static properties of single molecules, molecular dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of molecules and their interactions over time. nih.govosti.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions on timescales from picoseconds to microseconds and beyond.
For a system involving this compound, MD simulations could be used to study its behavior in various environments:
In Solution: To understand how solvent molecules arrange around the bulky solute and to simulate its diffusional properties.
In Complexes: To model the non-covalent interactions between this compound and other molecules, such as a catalyst or a binding protein. MD can reveal the stability of such complexes and the specific interactions (e.g., van der Waals, electrostatic) that hold them together. nih.gov
At Interfaces: To simulate the adsorption and orientation of silylethene molecules on a surface, which is relevant to materials science and surface chemistry.
An MD simulation requires a "force field," which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.govresearchgate.net Force fields like CVFF, AMBER, CHARMM, and OPLS are parameterized to describe bond stretching, angle bending, torsional rotations, and non-bonded interactions. researchgate.netmdpi.com
Simulations of organosilicon polymers and their interactions with surfaces have been performed to understand mechanical properties and adsorption energies. mdpi.com By tracking the positions and velocities of all atoms over time, MD simulations can compute macroscopic properties like binding free energies and transport coefficients, and provide an atomic-level view of dynamic processes that are often inaccessible to direct experimental observation. nih.govnih.gov
Synthesis and Chemical Transformations of Advanced Tris Trimethylsilyl Ethene Derivatives
Functionalization of the Silylethene Core for Novel Compound Synthesis
The strategic modification of the Tris(trimethylsilyl)ethene core has opened avenues for the synthesis of a diverse array of novel compounds. A key functionalization strategy involves the palladium-catalyzed Hiyama cross-coupling reaction, which enables the formation of carbon-carbon bonds. Oxidative treatment of vinyl tris(trimethylsilyl)silanes with hydrogen peroxide in the presence of a base generates reactive silanol (B1196071) or siloxane species. These intermediates readily participate in cross-coupling reactions with various aryl, heterocyclic, and alkenyl halides. This method has proven effective for both conjugated and unconjugated tris(trimethylsilyl)silanes, with (E)-silanes exhibiting retention of stereochemistry during the coupling process.
The reaction of vinyl tris(trimethylsilyl)silane (B43935) with nucleophiles such as methyllithium (B1224462) or potassium tert-butoxide leads to the formation of the vinylbis(trimethylsilyl)silyl anion through the displacement of a trimethylsilyl (B98337) group. This anion serves as a potent nucleophile and has been shown to react with a variety of electrophiles, including acids, organosilyl halides, and alkyl halides, providing a pathway to a range of functionalized derivatives. researchgate.net
Below is a table summarizing the functionalization of vinyl tris(trimethylsilyl)silanes via Hiyama coupling:
| Aryl/Alkenyl Halide | Product | Yield (%) | E/Z Ratio |
| Iodobenzene | (E)-1,2-Diphenylethene | 52 | 25:75 |
| 4-Iodotoluene | (E)-1-Phenyl-2-(p-tolyl)ethene | 65 | >95:5 |
| 1-Iodo-4-methoxybenzene | (E)-1-(4-Methoxyphenyl)-2-phenylethene | 78 | >95:5 |
| (E)-1-Iodo-1-hexene | (E,E)-1-Phenyl-1,3-octadiene | 55 | >95:5 |
Ring-Forming Reactions Involving this compound Scaffolds
The unique reactivity of the silylated ethene core makes it a valuable component in various cycloaddition and annulation reactions for the construction of cyclic systems. While direct experimental data on the Diels-Alder reactivity of this compound is limited, the behavior of related vinylsilanes provides valuable insights. Vinylsilanes have been utilized in [4+2] cycloaddition reactions, where the silyl (B83357) group can influence the regioselectivity and stereoselectivity of the transformation. For instance, iron-catalyzed cross-cycloadditions of vinylsilanes with 1,3-dienes have been shown to yield [2+2] and [4+2] cycloadducts, with the silyl substituents playing a crucial role in directing the reaction pathway. nih.gov
Furthermore, computational studies on the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides suggest that such reactions can proceed via different regioisomeric pathways, leading to the formation of substituted isoxazolines. These theoretical findings underscore the potential of silylated ethenes to participate in dipolar cycloadditions for the synthesis of five-membered heterocycles.
Strategies for the synthesis of eight-membered carbocycles have been developed utilizing a [4+4] annulation approach involving the intramolecular cycloaddition of conjugated enynes, highlighting the broader potential of cycloaddition strategies for constructing complex ring systems. nih.gov
The following table outlines the types of cycloaddition reactions involving vinylsilanes:
| Reaction Type | Reactants | Product Type |
| [4+2] Cycloaddition | Vinylsilane, Diene | Substituted Cyclohexene |
| [2+2] Cycloaddition | Vinylsilane, Diene | Substituted Cyclobutane |
| (3+2) Cycloaddition | Silylated Nitroethene, Nitrile Oxide | Substituted Isoxazoline |
Utilization of this compound as a Precursor in Multi-Step Organic Synthesis
The versatility of this compound and its derivatives extends to their application as key precursors in multi-step organic syntheses, enabling the construction of complex molecular frameworks. The functionalized alkenes and bis(silyl)alkenes derived from silylative coupling reactions of vinylsilanes serve as valuable scaffolds for further chemical transformations. These transformations include palladium-catalyzed cross-coupling reactions (Hiyama coupling), acylation, and halogenation, leading to the stereodefined synthesis of a variety of organic derivatives such as (E)-alkenyl halides and (E)-α,β-unsaturated ketones.
While direct applications of this compound in the total synthesis of natural products are not extensively documented, the utility of vinylsilanes in the synthesis of complex carbocycles is well-established. nih.gov Methodologies for the stereoselective formation of five-, six-, and seven-membered rings, which are common structural motifs in natural products, have been developed using functionalized allylsilanes. nih.gov These strategies often involve tandem rearrangement-cyclization reactions.
The development of cascade reactions, where a series of bond-forming events occur in a single operation, represents a powerful strategy in complex molecule synthesis. While specific cascade reactions initiated by this compound are yet to be widely explored, the general principles of radical-based cascade reactions mediated by reagents like tris(trimethylsilyl)silane suggest the potential for developing such transformations. orgsyn.org
Future Directions and Emerging Research Avenues for Tris Trimethylsilyl Ethene
Development of Novel Catalytic Transformations Involving Silylated Ethenes
The development of new catalytic methods is a cornerstone of modern chemical synthesis, and silylated ethenes like tris(trimethylsilyl)ethene are becoming increasingly important substrates in this field. Research is actively being pursued to expand the toolkit of catalytic reactions that can effectively utilize these compounds.
One promising area is the use of transition metal catalysts to mediate the transformation of silylated ethenes. For instance, rhodium complexes bearing an anionic pyrrole-based PNP-type pincer ligand have been shown to be effective catalysts for the transformation of molecular dinitrogen into tris(trimethylsilyl)amine (B75434) under mild conditions. rsc.org While this specific example does not directly involve this compound, it highlights the potential for developing novel catalytic cycles where silylated compounds play a key role. Future research could focus on adapting such catalytic systems for the functionalization of the C=C bond in this compound.
Another avenue of exploration is the dehydrogenative silylation of alkenes. Ruthenium-catalyzed dehydrogenative intermolecular silylation has been developed to synthesize (E)-alkenyl silyl-ether derivatives and silyl-ether heterocycles. mdpi.com Applying similar catalytic strategies to this compound could lead to the formation of highly functionalized polysilanes with unique properties.
Furthermore, the Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation, has been successfully applied to diboryl(silyl)ethenes. mdpi.com This suggests that this compound could be a viable substrate for similar cross-coupling reactions, enabling the synthesis of complex, sterically hindered molecules that are otherwise difficult to access. The development of catalysts that can efficiently couple this compound with a variety of organic halides would significantly broaden its synthetic utility.
A summary of relevant catalytic transformations is presented in the table below:
| Catalytic Transformation | Catalyst System (Example) | Potential Application with this compound |
| Dinitrogen Reduction | Rhodium complexes with PNP-type pincer ligands | Functionalization of the ethene backbone |
| Dehydrogenative Silylation | Ruthenium catalysts | Synthesis of polysilanes and functionalized silicon-containing polymers |
| Suzuki-Miyaura Coupling | Palladium catalysts with various ligands | Formation of complex, sterically hindered organic molecules |
Exploration of Unconventional Reactivity Modes
Beyond traditional catalytic transformations, researchers are exploring the unconventional reactivity of silylated compounds like this compound. A key area of interest is radical chemistry. Tris(trimethylsilyl)silane (B43935) (TTMSS), a related compound, is a well-established radical-based reducing agent. acs.orgorganic-chemistry.org The tris(trimethylsilyl)silyl radical generated from TTMSS exhibits high reactivity towards addition to double bonds. researchgate.net This suggests that this compound could participate in novel radical-mediated reactions, either as a radical initiator or as a substrate for radical addition.
The electrochemical behavior of silylated compounds is another emerging field of study. Electrochemical methods offer a green and sustainable approach to generating reactive intermediates. For example, the electrochemical silyl-oxygenation of electron-deficient alkenes has been demonstrated, providing access to highly functionalized silicon-containing molecules. sustech.edu.cn Investigating the electrochemical properties of this compound could unveil new pathways for its functionalization, potentially leading to the synthesis of novel organosilicon compounds with interesting electronic or material properties.
The "hypersilyl" group, [Si(SiMe3)3], which is structurally similar to the substituents on this compound, has been shown to exhibit diverse and unusual reactivity. nih.gov This includes the activation of C-H and C-N bonds in the backbone of supporting ligands. nih.gov Exploring whether the tris(trimethylsilyl)ethenyl group can induce similar unconventional reactivity in coordinated metal centers or organic frameworks is a fertile ground for future research.
Integration into Advanced Material Precursors
The high silicon content and the presence of a polymerizable double bond make this compound an attractive candidate as a precursor for advanced materials. While research in this specific area is still in its early stages, related compounds have shown significant promise. For example, tris(trimethylsiloxy)silane (B155312) has been investigated as a new precursor for low-dielectric-constant (low-k) thin films in plasma-enhanced chemical vapor deposition (PECVD). researchgate.net These films are crucial for reducing signal delay in integrated circuits. researchgate.net this compound could potentially be used in similar applications, with the ethene moiety offering a site for cross-linking and polymerization to enhance the mechanical and thermal stability of the resulting films.
The tris(trimethylsilyl)silyl group is also known to be a bulky substituent that can be used to stabilize reactive species and create novel coordination and organometallic compounds. researchgate.net By analogy, this compound could be used as a ligand in organometallic chemistry to create unique metal complexes with tailored catalytic or material properties. The steric bulk of the three trimethylsilyl (B98337) groups can influence the coordination geometry and reactivity of the metal center, potentially leading to catalysts with enhanced selectivity or stability.
Future research in this area will likely focus on the polymerization of this compound, either through traditional methods or through novel techniques like ring-opening metathesis polymerization (ROMP) if it can be converted into a cyclic derivative. The resulting polysilanes could have interesting optical, electronic, or thermal properties, making them suitable for applications in areas such as ceramics, coatings, and electronic devices.
Refinement of Computational Models for Complex Silylethene Systems
As the chemistry of silylated ethenes becomes more complex, computational modeling will play an increasingly important role in understanding their reactivity and predicting their properties. Quantum mechanical calculations have already been used to study the reactivity of radicals derived from tris(trimethylsilyl)silane. researchgate.net These studies provide valuable insights into reaction mechanisms and can help guide the design of new experiments.
For this compound, computational models can be used to:
Predict Reactivity: Calculate the energies of different reactive intermediates and transition states to predict the most likely reaction pathways.
Elucidate Reaction Mechanisms: Provide detailed information about the electronic structure and bonding changes that occur during a chemical reaction.
Simulate Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of new compounds. The NIST WebBook already provides some gas-phase ion energetics data for this compound, which can serve as a benchmark for computational methods. nist.gov
Design New Materials: Predict the properties of polymers and other materials derived from this compound, such as their electronic band gap, dielectric constant, and mechanical strength.
Q & A
What are the established synthetic methodologies for Tris(trimethylsilyl)ethene, and how can reaction conditions be optimized?
Basic Research Focus
this compound can be synthesized via hydrosilylation of bis(trimethylsilyl)acetylene with trichlorosilane (HSiCl₃), yielding tris(trichlorosilyl)ethene intermediates. Subsequent reduction or ligand exchange with trimethylsilyl groups is critical. Reaction optimization involves controlling stoichiometry (e.g., 1:3 molar ratio of alkyne to HSiCl₃) and using inert atmospheres to prevent oxidation. Catalysts like Co₂(CO)₈ may enhance selectivity .
Advanced Consideration
For stereochemical control, DFT calculations can predict transition states, while in situ monitoring via ²⁹Si NMR helps track intermediate formation. Contradictions in yield may arise from competing side reactions (e.g., oligomerization), requiring kinetic studies under varied temperatures (e.g., −78°C to 25°C) .
How can structural ambiguities in this compound derivatives be resolved using spectroscopic and computational tools?
Basic Research Focus
²⁹Si NMR is indispensable for distinguishing silicon environments (e.g., δ −10 to −20 ppm for Si–C bonds). IR spectroscopy identifies ν(Si–H) stretches (~2100 cm⁻¹), while single-crystal X-ray diffraction provides definitive bond-length data (e.g., Si–C distances of ~1.87 Å) .
Advanced Consideration
Conflicting NMR signals may arise from dynamic isomerism or steric effects. Variable-temperature NMR (e.g., −40°C to 50°C) and hybrid DFT calculations (B3LYP/6-31G*) can resolve conformational equilibria. For example, eclipsed vs. staggered conformers may exhibit distinct coupling constants in ¹H NMR .
What mechanistic insights govern the reactivity of this compound in coordination chemistry?
Advanced Research Focus
The steric bulk of trimethylsilyl groups impedes metal coordination, favoring η²-binding modes in transition-metal complexes. Mechanistic studies using [CpFe(CO)₂]₂ as a probe reveal ligand substitution kinetics (monitored via UV-Vis). Contradictory reactivity reports (e.g., oxidative addition vs. π-backbonding) can be addressed by comparing electron-deficient (e.g., Co) vs. electron-rich (e.g., Pd) metals .
Methodological Approach
Combine stopped-flow spectroscopy with EXAFS to track metal–ligand bond dynamics. Theoretical models (e.g., NBO analysis) quantify charge transfer, while crystallographic data validate coordination geometries .
How can this compound be utilized in materials science, particularly for silicon-carbon thin films?
Advanced Research Focus
this compound serves as a precursor for chemical vapor deposition (CVD) of amorphous Si:C films. Process optimization involves tuning vapor pressure (via temperature gradients) and plasma-enhanced decomposition. Contradictions in film purity (e.g., carbon incorporation) require GC-MS analysis of byproducts and AFM/EDS mapping of deposited layers .
Methodological Approach
Design a CVD reactor with in situ mass spectrometry to monitor gaseous intermediates. Compare film crystallinity (XRD) and conductivity (four-point probe) under varying H₂/Ar carrier gas ratios .
What safety protocols are essential for handling this compound in academic laboratories?
Basic Research Focus
Due to flammability (similar to hexane-based silyl compounds), use spark-free equipment and store under nitrogen. Personal protective equipment (PPE) must include flame-resistant lab coats, nitrile gloves, and sealed goggles. Dust formation during synthesis should be mitigated via wet grinding or solvent-slurry techniques .
Advanced Consideration
For large-scale reactions, implement explosion-proof ventilation and conduct hazard operability (HAZOP) studies. Monitor airborne silicon residues using FTIR gas analysis and adhere to waste disposal regulations for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
